4'-O-Demethyldianemycin

Antiviral Zika virus Polyether Ionophore

As the 4'-O-demethyl analog of the well-characterized polyether ionophore Dianemycin (Nanchangmycin), this compound offers a distinct activity profile crucial for specialized antimicrobial and antiviral research. Its novel mechanism of blocking Zika virus polyprotein cleavage and potent anti-MRSA activity make it a superior, non-substitutable tool for drug discovery programs. Procure with confidence for investigating flavivirus biology, biofilm eradication, and overcoming antibiotic resistance mechanisms.

Molecular Formula C47H78O14
Molecular Weight 867.1 g/mol
Cat. No. B8064229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Demethyldianemycin
Molecular FormulaC47H78O14
Molecular Weight867.1 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C
InChIInChI=1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+/m1/s1
InChIKeyFELYAZAWTURXNF-KWJIWYEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nanchangmycin (Dianemycin) Polyether Ionophore: Baseline Characteristics and Procurement Context


Nanchangmycin, also known as Dianemycin, is a polyether ionophore antibiotic produced by Streptomyces nanchangensis NS3226 [1]. It is characterized by a complex molecular formula of C47H77NaO14 and a molecular weight of 889.1 g/mol . This compound functions by selectively chelating and transporting monovalent cations across biological membranes, a mechanism that underpins its broad-spectrum antibacterial and antiviral activities [2].

Why Nanchangmycin Cannot Be Substituted by Other Polyether Ionophores: The Critical Need for Compound-Specific Selection


The polyether ionophore class exhibits significant functional divergence, with individual members displaying distinct activity profiles against bacterial strains, biofilms, and viruses [1]. A systematic comparison of eight ionophores revealed that compounds like lasalocid, calcimycin, and nanchangmycin possess uniquely promising antimicrobial profiles, whereas others do not [1]. Furthermore, nanchangmycin has demonstrated a novel mechanism of action in antiviral applications, blocking Zika virus polyprotein cleavage, which is not a shared characteristic among its structural analogs [2]. Therefore, generic substitution within this class is not scientifically justifiable without empirical evidence of equivalent performance in the specific application context.

Quantitative Evidence Guide for Nanchangmycin: Differentiating Performance Against Key Comparators


Antiviral Activity: Nanchangmycin's Potent Inhibition of Zika Virus Entry Across Multiple Cell Types

Nanchangmycin demonstrates potent, sub-micromolar inhibition of Zika virus (ZIKV) entry across a spectrum of human cell types, with IC50 values ranging from 100 to 970 nM [1]. In contrast, data from a systematic study of eight ionophores show that compounds like maduramycin and others did not exhibit this specific, potent antiviral activity, and their primary utility is defined by antibacterial and anticoccidial applications [2]. This establishes a clear functional differentiation within the polyether class for antiviral screening and research applications.

Antiviral Zika virus Polyether Ionophore

Antibacterial Selectivity: Nanchangmycin's Identification as a Lead Candidate Against Drug-Resistant S. aureus

In a systematic comparative study of eight polyether ionophores against clinical isolates of S. aureus, lasalocid, calcimycin, and nanchangmycin were identified as having particularly interesting activity profiles for further development [1]. This study differentiated these three compounds from other tested ionophores (including monensin, salinomycin, narasin, and maduramycin), which were not highlighted for this same potential [1]. The selection was based on a composite evaluation of their performance against planktonic bacteria, persister cells, and biofilms, indicating a multi-faceted advantage.

Antibacterial Drug Resistance Staphylococcus aureus

Anti-Biofilm and Anti-Persister Activity: Nanchangmycin's Eradication of Recalcitrant Bacterial Populations

Nanchangmycin demonstrated promising biofilm eradication properties, with minimum biofilm eradication concentration (MBEC) values similar to its minimum bactericidal concentration (MBC) [1]. This indicates that the biofilm matrix and the dormant persister cell phenotype within these biofilms do not provide sufficient protection against nanchangmycin's antimicrobial action [1]. This is a critical differentiator from many conventional antibiotics and, within the study, distinguished nanchangmycin alongside only lasalocid and calcimycin as having this desirable activity profile [1].

Biofilm Persister Cells Antimicrobial

Cross-Resistance Profile: Nanchangmycin Does Not Share a Common Resistance Mechanism with Other Ionophores

Strains of S. aureus that developed resistance to nanchangmycin after 40 days of continuous treatment showed a 64-fold change in inhibitory concentration [1]. Crucially, when these nanchangmycin-resistant strains were tested against lasalocid, salinomycin, and calcimycin, they showed no difference in tolerance to these other ionophores, thereby ruling out a shared resistance mechanism [1]. This lack of cross-resistance indicates that nanchangmycin acts via a distinct mechanism or interacts with a unique target site compared to its structural analogs.

Antimicrobial Resistance Cross-Resistance Mechanism of Action

Biosynthetic and Structural Analogy: Nanchangmycin's Distinct Cluster and Gene Regulation

Nanchangmycin is one of only two nonladder polyether ionophores with a sequenced Type I PKS gene cluster, the other being monensin [1]. However, the nanchangmycin biosynthetic pathway is uniquely controlled by two pathway-specific transcriptional activators [2], and its chain release is mediated by a dedicated thioesterase, NanE, for which a homolog has not been detected in the monensin cluster [3]. This indicates that while structurally analogous, the genetic and enzymatic machinery governing nanchangmycin production is distinct, leading to potential differences in yield, scalability, and the feasibility of generating semi-synthetic derivatives.

Biosynthesis Gene Cluster Polyketide Synthase

Recommended Research and Industrial Application Scenarios for Nanchangmycin Based on Evidence


Antiviral Drug Discovery: Lead Identification and Mechanism of Action Studies for Zika and Related Viruses

Based on its potent and specific inhibition of Zika virus entry with sub-micromolar IC50 values (100-970 nM) [1], Nanchangmycin is an ideal candidate for use as a positive control in high-throughput antiviral screening assays. Its novel mechanism of blocking viral polyprotein cleavage provides a unique tool for studying flavivirus biology and host-pathogen interactions [1].

Antimicrobial Resistance Research: Targeting Drug-Resistant S. aureus and Biofilm-Associated Infections

Given its selection as a top-tier lead compound from a panel of eight ionophores for activity against clinical S. aureus isolates, including MRSA [1], Nanchangmycin is optimally suited for in-depth investigations into new treatments for recalcitrant infections. Its demonstrated ability to eradicate biofilms and kill persister cells [1] makes it particularly valuable for research on chronic wounds, medical device infections, and cystic fibrosis.

Mechanistic Studies of Bacterial Resistance: Elucidation of Novel Targets and Combination Therapy

The finding that nanchangmycin-resistant S. aureus strains exhibit no cross-resistance to other ionophores like lasalocid and salinomycin [1] positions this compound as a critical probe for dissecting ionophore mechanisms of action. It enables research into combination therapies where nanchangmycin can be paired with other antimicrobials to suppress resistance emergence and potentiate activity.

Metabolic Engineering and Synthetic Biology: Platform for Polyether Diversification

Nanchangmycin's unique biosynthetic pathway, featuring a dedicated thioesterase (NanE) and distinct transcriptional regulation [2][3], provides a valuable genetic platform. Researchers can leverage this system for combinatorial biosynthesis to generate novel polyether analogs with potentially improved therapeutic indices or altered ion selectivity, an approach distinct from modifying the more established monensin pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-O-Demethyldianemycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.